molecular formula C26H19ClN2O4 B11402611 N-(4-chlorophenyl)-3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

N-(4-chlorophenyl)-3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B11402611
M. Wt: 458.9 g/mol
InChI Key: BHCSXGHCOAIILY-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a benzofuran moiety, and an acetamido linkage

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Acetamido Linkage Formation: This can be accomplished through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

    Final Assembly: The final compound is obtained by combining the intermediate products under suitable reaction conditions, such as controlled temperature and pH.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamido linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the amide bond.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N-(4-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H19ClN2O4

Molecular Weight

458.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H19ClN2O4/c1-15-6-11-19-16(14-32-22(19)12-15)13-23(30)29-24-20-4-2-3-5-21(20)33-25(24)26(31)28-18-9-7-17(27)8-10-18/h2-12,14H,13H2,1H3,(H,28,31)(H,29,30)

InChI Key

BHCSXGHCOAIILY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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